Acetyl Angiotensinogen (1-14), porcine
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Overview
Description
Acetyl Angiotensinogen (1-14), porcine is a synthetic peptide derived from the N-terminal acetylation of Angiotensinogen (1-14) porcine. It is a peptide with the sequence Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser, and has a molecular weight of 1801.05 g/mol . This compound is primarily used in research settings to study the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Angiotensinogen (1-14), porcine is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-terminal acetylation is achieved by treating the peptide with acetic anhydride in the presence of a base, such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method is scalable and allows for the production of high-purity peptides suitable for research purposes .
Chemical Reactions Analysis
Types of Reactions
Acetyl Angiotensinogen (1-14), porcine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .
Scientific Research Applications
Acetyl Angiotensinogen (1-14), porcine is used extensively in scientific research, particularly in the following areas:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating the role of the renin-angiotensin system in physiological and pathological conditions.
Medicine: Exploring potential therapeutic applications in hypertension and cardiovascular diseases.
Industry: Used in the development of diagnostic assays and as a reference standard in analytical techniques.
Mechanism of Action
Acetyl Angiotensinogen (1-14), porcine exerts its effects through the renin-angiotensin system. It is cleaved by the enzyme renin to produce angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor that increases blood pressure by stimulating the contraction of blood vessels . The molecular targets include the angiotensin II receptors (AT1 and AT2), which mediate various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Angiotensinogen (1-14), porcine: The non-acetylated form of the peptide.
Angiotensin I: The decapeptide produced from the cleavage of angiotensinogen.
Angiotensin II: The active octapeptide that exerts physiological effects.
Uniqueness
Acetyl Angiotensinogen (1-14), porcine is unique due to its N-terminal acetylation, which can influence its stability, bioavailability, and interaction with enzymes and receptors. This modification can provide insights into the structure-activity relationships and the role of post-translational modifications in peptide function .
Properties
Molecular Formula |
C87H125N21O21 |
---|---|
Molecular Weight |
1801.1 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-/m0/s1 |
InChI Key |
IUJUQXJOVSWPHY-RAUHZCGLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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